molecular formula C7H9N3O2 B2691523 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 300589-75-7

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B2691523
CAS No.: 300589-75-7
M. Wt: 167.168
InChI Key: WCGPQGBPGIDIKC-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a derivative of pyridine and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide can be synthesized through the reaction of pyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically involves the following steps:

  • Dissolve pyridine-3-carboxylic acid in an appropriate solvent such as ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it under vacuum to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple types of chemical reactions, including:

  • Oxidation: Can be oxidized to form pyridine derivatives.
  • Reduction: Capable of being reduced to different hydrazine derivatives.
  • Substitution: Engages in substitution reactions where functional groups can be replaced.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
  • Anti-inflammatory Properties: It may block AP-1 mediated luciferase activity, indicating potential in reducing inflammation by modulating cytokine production and inhibiting pro-inflammatory mediators.

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases:

  • Cancer Research: Studies are exploring its anticancer properties, particularly its ability to inhibit tumor growth through modulation of specific biochemical pathways.

Industry

In industrial applications, this compound is utilized in:

  • Pharmaceutical Production: It is involved in synthesizing drugs with antimicrobial and anti-inflammatory properties.
  • Agrochemicals: The compound's reactivity makes it suitable for developing agricultural chemicals.

Antimicrobial Activity Study

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition zones compared to control substances, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Mechanism Investigation

Research focused on the anti-inflammatory mechanisms revealed that this compound effectively reduced levels of pro-inflammatory cytokines in vitro. This study highlighted its potential use as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activities.

Biological Activity

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide (C7H9N3O2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly its anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Formula: C7H9N3O2
  • Molecular Weight: 167.17 g/mol
  • CAS Number: 300589-75-7

This compound is suggested to exhibit anti-inflammatory properties by influencing various biochemical pathways. Its mechanism of action may involve:

  • Blocking AP-1 mediated luciferase activity , indicating a reduction in inflammatory responses.
  • Potential modulation of cytokine production and inhibition of pro-inflammatory mediators.

Anti-inflammatory Activity

Research indicates that this compound may significantly reduce inflammation by inhibiting key signaling pathways involved in the inflammatory response. For instance, it has been shown to downregulate the expression of inflammatory markers in vitro.

Case Study:
A study evaluating the anti-inflammatory effects of various compounds found that this compound demonstrated a notable decrease in tumor necrosis factor-alpha (TNF-α) levels in cell cultures exposed to inflammatory stimuli .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against several pathogens, including bacteria and fungi. In vitro studies have shown promising results against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine under reflux conditions. This synthetic route allows for the production of the compound in a laboratory setting for further biological evaluation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that it may interact effectively with enzymes involved in inflammation and microbial resistance, providing a theoretical basis for its observed biological activities .

Properties

IUPAC Name

1-methyl-6-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10-4-5(7(12)9-8)2-3-6(10)11/h2-4H,8H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGPQGBPGIDIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300589-75-7
Record name 1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
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Synthesis routes and methods

Procedure details

The title compound of Example 27 (775 mg, 4.64 mmol) was dissolved in ethanol (10 mL) and heated to 78° C. Hydrazine hydrate (1.12 mL, 23.2 mmol) was added and the reaction was stirred at 78° C. overnight. The reaction was then cooled to room temperature and the product (white solid) was filtered off (590 mg, 76%).
Quantity
775 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two

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